Cas no 110820-13-8 (4-acetyl-N-phenylbenzene-1-sulfonamide)

4-Acetyl-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of an acetyl group at the 4-position and a phenyl substituent on the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a potential intermediate in the preparation of pharmacologically active molecules or functional materials. The acetyl group enhances its utility in further derivatization, while the sulfonamide moiety provides stability and potential for hydrogen bonding interactions. Its well-defined structure makes it suitable for applications in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and consistent performance are critical for reproducible synthetic outcomes.
4-acetyl-N-phenylbenzene-1-sulfonamide structure
110820-13-8 structure
Product Name:4-acetyl-N-phenylbenzene-1-sulfonamide
CAS No:110820-13-8
MF:C14H13NO3S
MW:275.322922468185
CID:128969
PubChem ID:7022526
Update Time:2025-06-13

4-acetyl-N-phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-acetyl-N-phenyl-
    • 4-acetyl-N-phenylBenzenesulfonamide
    • 4-PHENYLSULFAMYL-ACETOPHENONE
    • 4-ACETYL-N-PHENYLBENZENE-1-SULFONAMIDE
    • 4-acetyl-N-phenylbenzensulfonamide
    • CHEMBL3310985
    • MFCD02261913
    • BDBM50046169
    • FT-0753205
    • Z45619511
    • AKOS008941857
    • EN300-16089659
    • DTXSID60427451
    • AB00757537-01
    • SCHEMBL17913100
    • 110820-13-8
    • DB-060035
    • 4-acetyl-N-phenylbenzene-1-sulfonamide
    • Inchi: 1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3
    • InChI Key: SWOITTWWCRUZRI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(NC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 275.06200
  • Monoisotopic Mass: 275.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.6A^2

Experimental Properties

  • Density: 1.31
  • Boiling Point: 452.4°C at 760 mmHg
  • Flash Point: 227.4°C
  • Refractive Index: 1.614
  • PSA: 71.62000
  • LogP: 3.84380

4-acetyl-N-phenylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-acetyl-N-phenylbenzene-1-sulfonamide

Research Brief on 4-acetyl-N-phenylbenzene-1-sulfonamide (CAS: 110820-13-8): Recent Advances and Applications

4-acetyl-N-phenylbenzene-1-sulfonamide (CAS: 110820-13-8) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has been the subject of multiple studies due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound's unique structural features, combining an acetyl group with a sulfonamide moiety, make it a promising candidate for further drug development and therapeutic applications.

Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of 4-acetyl-N-phenylbenzene-1-sulfonamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects compared to traditional NSAIDs. The study utilized X-ray crystallography to reveal the compound's binding mode within the COX-2 active site, providing valuable insights for structure-activity relationship optimization.

In the field of antimicrobial research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 4-acetyl-N-phenylbenzene-1-sulfonamide exhibits remarkable activity against drug-resistant strains of Staphylococcus aureus. The compound was shown to interfere with bacterial cell wall biosynthesis through a novel mechanism distinct from existing β-lactam antibiotics, offering potential for development as a new class of antimicrobial agents to address the growing problem of antibiotic resistance.

Oncology research has also benefited from investigations into this compound. A recent Nature Communications paper (2024) described how 4-acetyl-N-phenylbenzene-1-sulfonamide selectively targets cancer cells by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The study demonstrated significant tumor growth inhibition in mouse xenograft models of breast and colon cancer, with minimal toxicity to normal tissues. These findings position the compound as a promising lead for developing targeted cancer therapies.

The synthetic accessibility of 4-acetyl-N-phenylbenzene-1-sulfonamide has been another area of investigation. A 2024 study in Organic Process Research & Development presented an optimized, scalable synthesis route with improved yield (82%) and purity (>99%). This advancement addresses previous challenges in large-scale production, facilitating further preclinical evaluation and potential clinical translation of the compound.

Despite these promising developments, challenges remain in the development of 4-acetyl-N-phenylbenzene-1-sulfonamide as a therapeutic agent. Current research is addressing issues such as metabolic stability, oral bioavailability, and potential drug-drug interactions. Several pharmaceutical companies have initiated medicinal chemistry programs to develop analogs with improved pharmacokinetic properties while maintaining the compound's favorable biological activities.

In conclusion, 4-acetyl-N-phenylbenzene-1-sulfonamide (CAS: 110820-13-8) represents a versatile scaffold with multiple therapeutic applications. The growing body of research supports its potential as a lead compound in several therapeutic areas, with particular promise in inflammation, infectious diseases, and oncology. Continued investigation into its mechanism of action and structure-activity relationships will likely yield valuable insights for drug discovery and development in the coming years.

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